molecular formula C5H8N2O2S B2759328 1-Methanesulfonylazetidine-3-carbonitrile CAS No. 1876375-36-8

1-Methanesulfonylazetidine-3-carbonitrile

Cat. No. B2759328
CAS RN: 1876375-36-8
M. Wt: 160.19
InChI Key: SDZKRAPDEPOBAZ-UHFFFAOYSA-N
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Description

1-Methanesulfonylazetidine-3-carbonitrile is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known for their reactivity, which is driven by a considerable ring strain .

Scientific Research Applications

Formation of Carbanions Derivatives

Research indicates that sulfonyl groups activate C-acids, facilitating the formation of carbanions in the presence of organic bases in solvents like acetonitrile and tetrahydrofuran. This activation property is critical for synthesizing various organic compounds and intermediates in chemical research (Binkowska & Jarczewski, 2008).

Complex Formation with Acetonitrile

Studies on methanesulfonic acid and its interactions with acetonitrile reveal the formation of molecular complexes, which are essential for understanding solvation dynamics and designing solvents for specific chemical reactions (Kislina et al., 2004).

Radical Acylation Reactions

The thermal decomposition of methanesulfonyl radical to facilitate tin-free radical acylation reactions highlights the utility of sulfonyl compounds in synthesizing acylated products, which have numerous applications in organic synthesis and pharmaceutical research (Kim et al., 2001).

Methanesulfonic Acid in Chemical Synthesis

The direct conversion of methane to methanesulfonic acid represents a significant industrial application, providing a selective route to produce an important chemical feedstock. This process exemplifies the potential of methane functionalization, opening avenues for utilizing methane in synthesizing valuable chemicals (Díaz-Urrutia & Ott, 2019).

Synthesis from Carbon Dioxide

The transformation of carbon dioxide into methanesulfonyl carbonates and subsequently into various compounds such as carbonates, thiocarbonates, and carbamates, underscores the role of sulfonyl compounds in carbon dioxide utilization and the synthesis of environmentally benign chemicals (Bratt & Taylor, 2003).

Future Directions

Azetidines have been gaining attention in recent years due to their unique reactivity and potential applications in various fields . Future research may focus on exploring the synthesis, reactivity, and application of azetidines, including 1-Methanesulfonylazetidine-3-carbonitrile .

properties

IUPAC Name

1-methylsulfonylazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZKRAPDEPOBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonylazetidine-3-carbonitrile

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